molecular formula C11H14N2 B1292590 6-(Propan-2-yl)-1H-indol-4-amine CAS No. 1000343-80-5

6-(Propan-2-yl)-1H-indol-4-amine

Cat. No. B1292590
M. Wt: 174.24 g/mol
InChI Key: BABORPNHMGPVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yl)-1H-indol-4-amine, also known as 6-PPIA, is a synthetic indoleamine compound that has been studied for its potential applications in scientific research. It has been demonstrated to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.

Scientific Research Applications

Medicinal Applications of Indole-Containing Metal Complexes

Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents. This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Antiviral Applications of Indole Derivatives

Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Applications of Indole Derivatives

Indole derivatives have also been reported to possess anti-inflammatory activities. Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol showed significant inflammation inhibition .

Rapid Synthesis of Indole Derivatives

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence. This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Substituted Tryptamines

Substituted tryptamines, or serotonin analogues, are organic compounds which may be thought of as being derived from tryptamine itself. The molecular structures of all tryptamines contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain. In substituted tryptamines, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .

properties

IUPAC Name

6-propan-2-yl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABORPNHMGPVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646674
Record name 6-(Propan-2-yl)-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yl)-1H-indol-4-amine

CAS RN

1000343-80-5
Record name 6-(Propan-2-yl)-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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